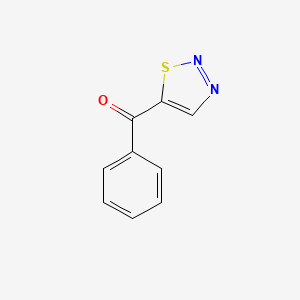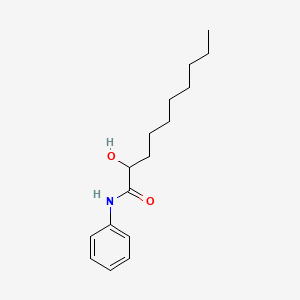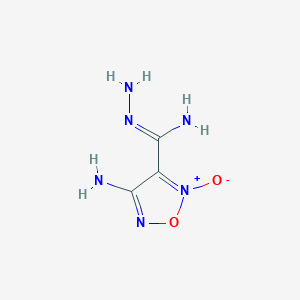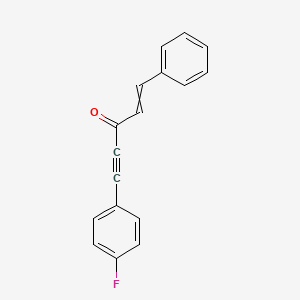
5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one is an organic compound that features a fluorinated phenyl group and a phenylpent-1-en-4-yn-3-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzaldehyde with phenylacetylene under Sonogashira coupling conditions. This reaction is usually catalyzed by palladium and copper salts in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is often achieved through techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of specific biological pathways, resulting in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar fluorinated phenyl group but has a different core structure.
4-Fluoroamphetamine: Although structurally different, it also contains a fluorinated phenyl group and exhibits unique pharmacological properties.
Uniqueness
5-(4-Fluorophenyl)-1-phenylpent-1-en-4-yn-3-one is unique due to its specific combination of a fluorinated phenyl group and a phenylpent-1-en-4-yn-3-one backbone. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
138345-45-6 |
|---|---|
Molecular Formula |
C17H11FO |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-phenylpent-1-en-4-yn-3-one |
InChI |
InChI=1S/C17H11FO/c18-16-10-6-15(7-11-16)9-13-17(19)12-8-14-4-2-1-3-5-14/h1-8,10-12H |
InChI Key |
BBHZHASZWJVUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C#CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



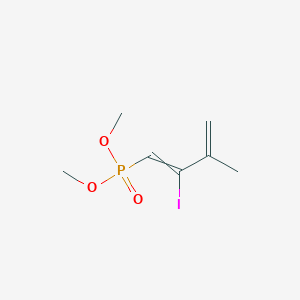
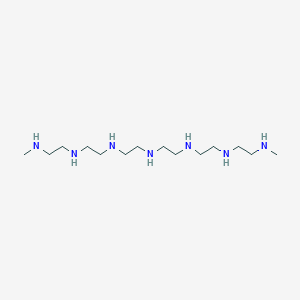
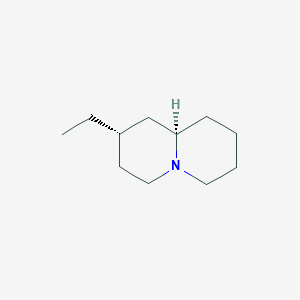

![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
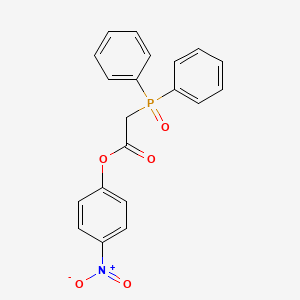
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
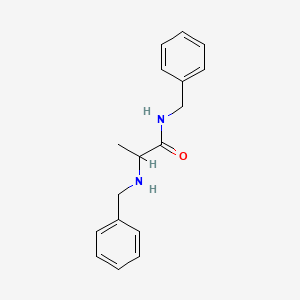
![{[(2,5-Dimethylphenyl)methyl]sulfanyl}(trimethyl)stannane](/img/structure/B14265623.png)
